molecular formula C9H12ClNO2S B1407053 3-Chloro-4-(propane-2-sulfonyl)aniline CAS No. 1524969-32-1

3-Chloro-4-(propane-2-sulfonyl)aniline

Cat. No. B1407053
M. Wt: 233.72 g/mol
InChI Key: FTDSGUBEDVKXBF-UHFFFAOYSA-N
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Description

3-Chloro-4-(propane-2-sulfonyl)aniline, also known as 3-chloro-4-sulfamoylaniline, is an aniline derivative with a wide range of applications in the fields of chemistry and biochemistry. It has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

Scientific Research Applications

    Application

    Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines

    Method

    The research involved the use of tributylsulfoammonium betaine (TBSAB) as a milder N-sulfamation to C-sulfonate relay reagent. The process involved a stepwise route involving TBSAB on selected anilines at room temperature, enabling the isolation of N (sp 2)-sulfamate .

    Results

    A one-pot sulfamation and thermal sulfonation reaction was developed and explored on a range of aniline and heterocyclic scaffolds with high conversions, including N (sp 2)-sulfamates (O (sp 2)-sulfates) and C (sp 2)-sulfonates, in up to 99 and 80% (and 88% for a phenolic example) isolated yield, respectively .

    Application

    Sulfur Radicals and Their Application

    Method

    The research involved the study of sulfur radicals in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .

    Results

    The research highlighted recent developments in the chemistry of sulfur radicals .

    Application

    Beyond classical sulfone chemistry: metal- and photocatalytic

    Method

    The research focused on the role of sulfones in Organic Chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds .

    Results

    The research highlighted the importance of sulfones in the synthesis of bioactive molecules and in the development of novel synthetic methodologies .

    Application

    Continuous Flow Investigation of Sulfonyl Chloride Synthesis

    Method

    The research involved the development of a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

    Results

    The research indicated unusual sigmoidal behavior for product formation. A small reactor volume and short residence time afforded a very high space–time yield for the model system .

    Application

    Electrophilic Aromatic Substitution

    Method

    The research involved the reactions of arenes that involve attack on the carbon atoms of the aromatic ring .

    Results

    The research highlighted the importance of electrophilic addition to alkenes and electrophilic aromatic substitution .

    Application

    Fiber Reactive Formazan Dyes

    Method

    The research involved the development of fiber reactive formazan dyes containing a vinyl sulfonyl reactive group .

    Results

    The research highlighted the potential of these dyes in various applications .

    Results

    Temporal kinetic profiles were collected which indicated unusual sigmoidal behavior for product formation. A small reactor volume and short residence time afforded a very high space–time yield for the model system .

properties

IUPAC Name

3-chloro-4-propan-2-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDSGUBEDVKXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(propane-2-sulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.